N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a 2-methoxyethyl group and a benzenesulfonamide moiety, making it structurally unique and functionally versatile.
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are known to interact with a variety of biological targets, but without specific studies on this compound, it’s difficult to identify its primary targets.
Mode of Action
The mode of action would depend on the specific biological target of the compound. Piperidine derivatives can have a wide range of interactions with their targets, from inhibiting enzyme activity to modulating receptor function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of 1-(2-methoxyethyl)piperidine. This can be achieved through the reaction of piperidine with 2-methoxyethyl chloride under basic conditions.
Sulfonamide Formation: The piperidine intermediate is then reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and safety would be implemented, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methoxyethyl group.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring and the piperidine nitrogen can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used under appropriate conditions.
Major Products
Oxidation: Products may include N-oxide derivatives or carboxylic acids.
Reduction: Amine derivatives or deoxygenated products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in synthetic organic chemistry.
Biology
In biological research, N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide may be used as a ligand in receptor studies or as a probe in biochemical assays.
Medicine
Potential medicinal applications include its use as a pharmacophore in drug design. Its structural features may interact with specific biological targets, making it a candidate for therapeutic development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide
- N-((1-(2-ethoxyethyl)piperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide
Uniqueness
Compared to similar compounds, N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide features a methoxyethyl group, which may enhance its solubility and bioavailability. This structural difference can influence its reactivity and interaction with biological targets, making it a unique candidate for various applications.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-14-4-5-15(2)17(12-14)23(20,21)18-13-16-6-8-19(9-7-16)10-11-22-3/h4-5,12,16,18H,6-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIPLTXRSSJQPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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